molecular formula C9H7ClF4O B8031590 2-Chloro-1-ethoxy-3-fluoro-4-(trifluoromethyl)benzene

2-Chloro-1-ethoxy-3-fluoro-4-(trifluoromethyl)benzene

Cat. No.: B8031590
M. Wt: 242.60 g/mol
InChI Key: FHGVBTVPDFHCTE-UHFFFAOYSA-N
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Description

2-Chloro-1-ethoxy-3-fluoro-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of chlorine, ethoxy, fluoro, and trifluoromethyl groups attached to a benzene ring. This compound is notable for its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-4-fluorobenzotrifluoride with ethyl alcohol in the presence of a base, such as sodium ethoxide, under reflux conditions . This reaction facilitates the substitution of the hydrogen atom on the benzene ring with an ethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-ethoxy-3-fluoro-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where electrophiles replace hydrogen atoms on the benzene ring.

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles in the presence of suitable reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, EAS reactions can yield halogenated derivatives, while nucleophilic substitution can produce various substituted benzene compounds.

Scientific Research Applications

2-Chloro-1-ethoxy-3-fluoro-4-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-1-ethoxy-3-fluoro-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The ethoxy and fluoro groups can influence the compound’s binding affinity and specificity towards its targets, modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-ethoxy-3-fluoro-4-(trifluoromethyl)benzene is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of the ethoxy group enhances its solubility in organic solvents, while the trifluoromethyl group increases its stability and lipophilicity. These properties make it particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

Properties

IUPAC Name

2-chloro-1-ethoxy-3-fluoro-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF4O/c1-2-15-6-4-3-5(9(12,13)14)8(11)7(6)10/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGVBTVPDFHCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)C(F)(F)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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